N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-12-17(14-6-4-3-5-7-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-8-15(21)9-11-16/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYQUALYMTOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its pyrazolo-triazine core. Its molecular formula is with a molecular weight of 429.4 g/mol. The presence of the fluorine atom is significant as it can influence the compound's biological activity through electronic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various research studies regarding its activity against different cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF7 | 3.79 | Induction of apoptosis |
| Study 2 | NCI-H460 | 12.50 | Inhibition of Aurora-A kinase |
| Study 3 | HepG2 | 8.55 | Disruption of microtubule formation |
| Study 4 | A549 | 26.00 | Autophagy induction |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Inhibition of Kinases : It exhibits inhibitory effects on key kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and proliferation.
- Microtubule Disruption : Similar to taxanes, this compound can interfere with microtubule dynamics, leading to cell cycle arrest.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Case Study 1 : In vitro studies on MCF7 and A549 cell lines demonstrated significant growth inhibition with IC50 values indicating potent activity.
- Case Study 2 : A study conducted on HepG2 cells revealed that treatment with the compound resulted in a marked decrease in viability and increased apoptotic markers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazine exhibit significant antimicrobial properties. For example:
- Compounds derived from N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine were tested against various bacterial strains and showed promising results in inhibiting growth .
Antitumor Activity
The compound has also been evaluated for its antitumor activity. In vitro assays using breast cancer (MCF-7) and liver cancer (HepG2) cell lines indicated that certain derivatives possess stronger inhibitory effects on cell proliferation than doxorubicin, a standard chemotherapeutic agent . Molecular docking studies further elucidated the binding affinities of these compounds to specific protein targets associated with cancer progression.
Enzyme Inhibition
Another potential application lies in enzyme inhibition related to diseases such as Alzheimer's and diabetes. The compound's structure suggests it may interact with key enzymes involved in these conditions . Theoretical studies using density functional theory (DFT) have provided insights into its binding mechanisms and modes of action .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several derivatives of N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine against common pathogens. Results indicated that some compounds exhibited over 50% inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for new antibiotics.
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 and HepG2 cells showed that specific derivatives not only inhibited cell growth but also induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase. Further investigation into the molecular mechanisms revealed interactions with proteins involved in cell survival signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of pyrazolo[5,1-c][1,2,4]triazine carboxamides, with several analogs reported in the literature. Key structural variations involve substitutions on the carboxamide aryl group and the pyrazolo-triazine core:
Key Observations:
- Substituent Effects on Bioactivity : The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to chlorophenyl or methoxyphenyl analogs, as fluorine’s electronegativity improves membrane permeability .
- Core Modifications : Pyrido-fused derivatives (e.g., 3c and 3d) exhibit higher melting points (>300°C) and distinct IR profiles due to additional nitrogen atoms and fused rings, which may influence solubility and crystallinity .
- Synthetic Yields : Carboxamide derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 3d) show slightly lower yields (54%) compared to p-tolyl analogs (56%), possibly due to steric or electronic effects during coupling reactions .
Spectroscopic and Physicochemical Comparisons
- IR Spectroscopy : All carboxamide derivatives exhibit strong C=O stretches between 1668–1671 cm⁻¹, confirming the presence of the carboxamide moiety .
- Thermal Stability : Pyrido-fused analogs (3c, 3d) demonstrate exceptional thermal stability (m.p. >300°C), likely due to extended aromaticity and hydrogen-bonding networks . Data for the target compound’s melting point are unavailable.
Q & A
Q. How can mechanistic studies elucidate interactions with kinase signaling pathways?
- Methodological Answer : Perform molecular docking with kinase targets (e.g., PDB: 3t88, 4ynt) to predict binding modes . Validate via competitive binding assays (e.g., fluorescence polarization) and Western blotting to measure downstream pathway modulation (e.g., MAPK/ERK) . Co-crystallization studies may resolve binding-site interactions .
Q. How does the 4-fluorophenyl group influence target binding and selectivity?
- Methodological Answer : Compare binding affinities of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) . Fluorine’s electronegativity enhances hydrogen bonding and lipophilicity, as shown in pyrazolo-triazine derivatives with improved cellular uptake . MD simulations can quantify interactions with hydrophobic pockets .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Re-evaluate experimental variables (e.g., cell line viability assays vs. apoptosis markers) . Confirm compound purity via HPLC and replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Use orthogonal assays (e.g., ATP luminescence vs. MTT) to cross-validate cytotoxicity .
Q. What strategies improve pharmacokinetics in derivative design?
- Methodological Answer : Introduce substituents (e.g., methyl, methoxy) to enhance metabolic stability, as seen in pyrazolo-triazine derivatives . Apply Michael addition cyclization to modify the carboxamide group, improving solubility without compromising activity . Assess logP and plasma protein binding via in silico tools (e.g., SwissADME) .
Q. How to assess cellular uptake and subcellular localization?
- Methodological Answer : Label the compound with a fluorescent tag (e.g., BODIPY) via thioacetamide linkage . Use confocal microscopy and LC-MS to quantify uptake kinetics in live cells. Compare with structurally similar fluorophores in pyridazine-triazole analogs .
Q. How to perform SAR studies on the pyrazolo-triazine core?
Q. What in vitro models predict metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
